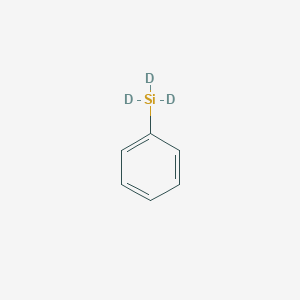

Phenylsilane-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H8Si |

|---|---|

Molecular Weight |

111.23 g/mol |

IUPAC Name |

trideuterio(phenyl)silane |

InChI |

InChI=1S/C6H8Si/c7-6-4-2-1-3-5-6/h1-5H,7H3/i7D3 |

InChI Key |

PARWUHTVGZSQPD-UKDQJQFQSA-N |

Isomeric SMILES |

[2H][Si]([2H])([2H])C1=CC=CC=C1 |

Canonical SMILES |

C1=CC=C(C=C1)[SiH3] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Isotopic Labeling of Phenylsilane-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Phenylsilane-d3 (C₆H₅SiD₃), a valuable deuterated organosilane reagent. This document details the primary synthetic methodologies, including experimental protocols, and presents key quantitative data. Furthermore, it offers insights into the characterization of the final product and outlines alternative synthetic strategies.

Introduction

This compound is an isotopically labeled variant of phenylsilane where the three hydrogen atoms attached to the silicon atom are replaced with deuterium. This modification makes it a powerful tool in various scientific disciplines. In pharmaceutical research and drug development, deuterated compounds are used to investigate metabolic pathways and to potentially enhance the pharmacokinetic profiles of drug candidates through the kinetic isotope effect. For material scientists, this compound serves as a precursor for deuterated silicon-containing polymers and materials with unique properties. In mechanistic organic chemistry, it is employed to probe reaction mechanisms involving hydride transfer.

This guide focuses on the most common and efficient methods for preparing this compound, providing researchers with the necessary information to synthesize this important compound in a laboratory setting.

Primary Synthesis and Isotopic Labeling Methodology

The most widely adopted strategy for the synthesis of this compound is a two-step process. The first step involves the formation of a trialkoxyphenylsilane precursor via a Grignard reaction. The second, crucial step is the reduction of this precursor using a deuterated reducing agent to introduce the deuterium atoms.

Step 1: Synthesis of Phenyltriethoxysilane (C₆H₅Si(OEt)₃)

The initial step is the synthesis of phenyltriethoxysilane, which serves as the immediate precursor to the final deuterated product. This is typically achieved through the reaction of a phenyl Grignard reagent with tetraethyl orthosilicate (TEOS).

Experimental Protocol:

-

Materials: Magnesium turnings, iodine crystal (as initiator), bromobenzene, anhydrous diethyl ether or tetrahydrofuran (THF), tetraethyl orthosilicate (TEOS).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A crystal of iodine is added to activate the magnesium surface.

-

Anhydrous diethyl ether or THF is added to cover the magnesium.

-

A solution of bromobenzene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to initiate the Grignard reaction. The reaction is typically initiated with gentle heating.

-

Once the reaction has started (indicated by a color change and gentle refluxing), the remaining bromobenzene solution is added at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of phenylmagnesium bromide.

-

The Grignard solution is then cooled to 0 °C in an ice bath.

-

A solution of tetraethyl orthosilicate (TEOS) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard reagent.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude phenyltriethoxysilane is purified by vacuum distillation.

-

Step 2: Reduction of Phenyltriethoxysilane with Lithium Aluminum Deuteride (LiAlD₄)

This step introduces the deuterium atoms into the molecule. The phenyltriethoxysilane is reduced using the powerful deuterated reducing agent, lithium aluminum deuteride. This method is highly effective and leads to high levels of isotopic enrichment.[1]

Experimental Protocol:

-

Materials: Phenyltriethoxysilane, lithium aluminum deuteride (LiAlD₄), anhydrous diethyl ether or THF.

-

Procedure:

-

A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

A suspension of lithium aluminum deuteride (LiAlD₄) in anhydrous diethyl ether or THF is prepared in the flask and cooled to 0 °C.

-

A solution of phenyltriethoxysilane in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to the stirred LiAlD₄ suspension.

-

After the addition is complete, the reaction mixture is slowly warmed to room temperature and then refluxed for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while cooling in an ice bath.

-

The resulting granular precipitate of aluminum salts is filtered off and washed with diethyl ether.

-

The combined filtrate is dried over anhydrous magnesium sulfate.

-

The solvent is carefully removed by distillation at atmospheric pressure.

-

The final product, this compound, is purified by fractional distillation.

-

Alternative Synthesis Methodology

An alternative route to this compound involves the direct reduction of a halophenylsilane, such as trichlorophenylsilane, with a deuterated reducing agent.

Reduction of Trichlorophenylsilane

This method offers a more direct route to the final product, bypassing the Grignard reaction step.

Experimental Protocol:

-

Materials: Trichlorophenylsilane (C₆H₅SiCl₃), lithium aluminum deuteride (LiAlD₄), anhydrous diethyl ether or diglyme.

-

Procedure:

-

In a similar setup as described in section 2.2, a solution of trichlorophenylsilane in anhydrous diethyl ether or diglyme is added dropwise to a stirred suspension of lithium aluminum deuteride at 0 °C.

-

Following the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period.

-

The work-up and purification procedures are similar to those described for the reduction of phenyltriethoxysilane.[2]

-

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅D₃Si |

| Molecular Weight | 111.23 g/mol |

| Exact Mass | 111.058357 Da[1] |

| Appearance | Colorless liquid |

| Boiling Point | ~120 °C (similar to Phenylsilane) |

| Density | ~0.877 g/cm³ (similar to Phenylsilane) |

Table 2: Typical Reaction Parameters and Outcomes

| Parameter | Step 1: Grignard Reaction | Step 2: Reduction with LiAlD₄ | Alternative: Reduction of C₆H₅SiCl₃ |

| Key Reagents | Phenylmagnesium bromide, TEOS | Phenyltriethoxysilane, LiAlD₄ | Trichlorophenylsilane, LiAlD₄ |

| Solvent | Anhydrous Diethyl Ether/THF | Anhydrous Diethyl Ether/THF | Anhydrous Diethyl Ether/Diglyme |

| Typical Yield | 70-90% (for Phenyltriethoxysilane) | 60-80% | Variable |

| Isotopic Enrichment | N/A | >99%[1] | >98% |

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflow for the preparation of this compound.

Caption: Workflow for the primary synthesis of this compound.

Caption: Workflow for the alternative synthesis of this compound.

Characterization

The successful synthesis and isotopic labeling of this compound can be confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum of this compound will show the characteristic aromatic proton signals of the phenyl group. Crucially, the signal corresponding to the Si-H protons (typically a singlet around 4.2-4.4 ppm in phenylsilane) will be absent or significantly diminished, confirming the replacement of hydrogen with deuterium.

-

²H NMR (Deuterium NMR): A signal corresponding to the Si-D bond will be present, providing direct evidence of deuteration.

-

¹³C NMR: The spectrum will show the signals for the carbon atoms of the phenyl group.

-

²⁹Si NMR: A shift in the silicon resonance compared to non-deuterated phenylsilane can be observed due to the isotope effect.

-

-

Mass Spectrometry (MS): Mass spectrometry is a definitive technique for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of this compound will be observed at an m/z value corresponding to the mass of the deuterated molecule (approximately 111.06 amu), which is three mass units higher than that of unlabeled phenylsilane (approximately 108.04 amu). The isotopic distribution of the molecular ion peak can be used to determine the level of isotopic enrichment.

-

Infrared (IR) Spectroscopy: The characteristic Si-H stretching vibration (typically around 2100-2200 cm⁻¹) of phenylsilane will be replaced by a lower frequency Si-D stretching vibration (around 1550-1650 cm⁻¹) in this compound.

Conclusion

This technical guide has detailed the primary and alternative methods for the synthesis and isotopic labeling of this compound. The two-step approach, involving a Grignard reaction to form phenyltriethoxysilane followed by reduction with lithium aluminum deuteride, is a reliable and high-yielding method for producing this compound with high isotopic purity. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of drug development, materials science, and organic chemistry, enabling the effective utilization of this important deuterated reagent in their respective studies.

References

Phenylsilane-d3: A Technical Overview of its Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the key chemical properties of Phenylsilane-d3, a deuterated organosilane compound. It also outlines a common experimental protocol for its synthesis, offering a valuable resource for researchers in various fields, including medicinal chemistry and materials science.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below. These values are essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Property | Value | References |

| Molecular Formula | C₆H₅D₃Si | [1][2] |

| C₆D₃H₅Si | [3][4][5] | |

| Molecular Weight | 111.23 g/mol | [1][2][6] |

| 111.232 g/mol | [3][4][5] | |

| IUPAC Name | trideuterio(phenyl)silane | [2][4][6] |

| CAS Number | 18164-03-9 | [1][3][4] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving a Grignard reaction followed by reduction with a deuterated reducing agent. This method allows for high isotopic enrichment.[2]

Step 1: Grignard Reaction

-

Objective: To form the phenyl-silicon bond.

-

Procedure: Phenylmagnesium bromide (PhMgBr) is reacted with tetraethyl orthosilicate (Si(OEt)₄). This reaction results in the formation of Phenyltriethoxysilane (PhSi(OEt)₃).

Step 2: Reduction

-

Objective: To introduce the deuterium atoms.

-

Procedure: The Phenyltriethoxysilane (PhSi(OEt)₃) produced in the first step is then treated with lithium aluminum deuteride (LiAlD₄). This reduction step replaces the ethoxy groups with deuterium atoms, yielding the final product, this compound (C₆H₅SiD₃).[2]

Visualization of the Synthetic Pathway

The following diagram illustrates the workflow for the synthesis of this compound.

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound () for sale [vulcanchem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound | TRC-P468312-100MG | LGC Standards [lgcstandards.com]

- 5. This compound | TRC-P468312-100MG | LGC Standards [lgcstandards.com]

- 6. This compound | C6H8Si | CID 11332434 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trideuterio(phenyl)silane (Phenylsilane-d3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trideuterio(phenyl)silane, systematically known by its IUPAC name trideuterio(phenyl)silane , is an isotopically labeled organosilicon compound with the chemical formula C₆H₅SiD₃.[1][2][3] This deuterated analog of phenylsilane serves as a valuable tool in mechanistic studies, particularly in reactions involving hydride or hydrogen transfer, due to the significant kinetic isotope effect (KIE) exhibited by the carbon-deuterium bond compared to the carbon-hydrogen bond. Its applications span from fundamental organometallic chemistry to the elucidation of enzymatic reaction mechanisms. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an examination of its utility in mechanistic studies, specifically in the reduction of phosphine oxides.

Chemical and Physical Properties

The introduction of three deuterium atoms in place of hydrogen on the silicon atom subtly alters the physicochemical properties of phenylsilane. While experimentally determined data for the deuterated compound are scarce, estimations based on its non-deuterated counterpart and general isotopic trends provide valuable insights.

| Property | Value | Source |

| IUPAC Name | trideuterio(phenyl)silane | [1][2][3] |

| Synonyms | Phenylsilane-d3, PhSiD₃ | [4] |

| CAS Number | 18164-03-9 | [5] |

| Molecular Formula | C₆H₅D₃Si | [1][2] |

| Molecular Weight | 111.23 g/mol | [2][3] |

| Exact Mass | 111.058357 Da | [2][3] |

| Boiling Point | 120 °C (estimated for C₆H₅SiH₃) | [6] |

| Density | 0.877 g/mL at 25 °C (for C₆H₅SiH₃) | [7] |

| Refractive Index | n20/D 1.510 (for C₆H₅SiH₃) |

Synthesis of Trideuterio(phenyl)silane

The most common and efficient method for the synthesis of trideuterio(phenyl)silane involves a two-step process starting from a suitable silicon precursor, followed by reduction with a deuterated reducing agent.[2]

Experimental Protocol

Step 1: Synthesis of Phenyltriethoxysilane

This step involves the Grignard reaction between phenylmagnesium bromide and tetraethoxysilane (TEOS).

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with magnesium turnings.

-

Grignard Reagent Formation: Anhydrous diethyl ether is added to the flask, followed by the dropwise addition of bromobenzene to initiate the formation of phenylmagnesium bromide. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.

-

Reaction with TEOS: Once the Grignard reagent formation is complete, a solution of tetraethoxysilane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

-

Work-up and Purification: After cooling to room temperature, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude phenyltriethoxysilane is then purified by vacuum distillation.

Step 2: Reduction to Trideuterio(phenyl)silane

The purified phenyltriethoxysilane is then reduced using lithium aluminum deuteride (LiAlD₄) to introduce the deuterium atoms.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere is charged with a suspension of lithium aluminum deuteride in anhydrous diethyl ether or tetrahydrofuran.

-

Addition of Phenyltriethoxysilane: A solution of phenyltriethoxysilane in the same anhydrous solvent is added dropwise to the LiAlD₄ suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours.

-

Work-up and Purification: The reaction is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, all while maintaining a low temperature with an ice bath. The resulting precipitate is filtered off, and the organic layer is separated from the filtrate. The organic phase is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by distillation. The final product, trideuterio(phenyl)silane, is purified by fractional distillation under reduced pressure.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl protons, typically in the range of 7.0-7.6 ppm. The characteristic signal for the Si-H protons in phenylsilane (around 4.2 ppm) will be absent.

-

¹³C NMR: The carbon NMR spectrum will display peaks for the aromatic carbons. The chemical shifts are not expected to be significantly different from those of phenylsilane.

-

²⁹Si NMR: The silicon-29 NMR spectrum will show a characteristic shift for the silicon atom bonded to a phenyl group and three deuterium atoms. The coupling to deuterium (a spin-1 nucleus) will result in a multiplet, the pattern of which will depend on the relaxation times and the coupling constant.

-

IR Spectroscopy: The most significant difference in the infrared spectrum compared to phenylsilane will be the absence of the strong Si-H stretching vibration (typically around 2100-2200 cm⁻¹) and the appearance of the Si-D stretching vibration at a lower frequency (approximately 1550-1600 cm⁻¹) due to the heavier mass of deuterium.[8]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of C₆H₅D₃Si (m/z = 111.06).[3] The fragmentation pattern can provide further structural information.

Application in Mechanistic Studies: Reduction of Phosphine Oxides

A significant application of trideuterio(phenyl)silane is in the investigation of reaction mechanisms, particularly through the study of the kinetic isotope effect (KIE). The reduction of tertiary phosphine oxides to the corresponding phosphines is a synthetically important reaction, and the use of deuterated silanes has provided crucial insights into its mechanism.

The reaction is believed to proceed through a transition state involving the transfer of a hydride (or deuteride) from the silicon atom to the phosphorus atom. By comparing the rate of reaction of a phosphine oxide with phenylsilane versus trideuterio(phenyl)silane, a primary kinetic isotope effect (kH/kD) can be determined. A kH/kD value significantly greater than 1 indicates that the Si-H (or Si-D) bond is broken in the rate-determining step of the reaction.

Experimental Protocol for a Kinetic Isotope Effect Study

-

Reaction Setup: Two parallel reactions are set up under identical conditions (concentration, temperature, solvent) in an inert atmosphere. One reaction contains the phosphine oxide substrate and phenylsilane, while the other contains the same substrate and trideuterio(phenyl)silane.

-

Monitoring the Reaction: The progress of each reaction is monitored over time by a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or NMR spectroscopy, by measuring the disappearance of the reactant or the appearance of the product.

-

Data Analysis: The rate constants for both the non-deuterated (kH) and deuterated (kD) reactions are determined from the kinetic data. The kinetic isotope effect is then calculated as the ratio kH/kD.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the synthesis of trideuterio(phenyl)silane and the workflow for a kinetic isotope effect study.

Caption: Synthetic pathway for trideuterio(phenyl)silane.

Caption: Workflow for a kinetic isotope effect study.

Conclusion

Trideuterio(phenyl)silane is a powerful tool for probing reaction mechanisms, offering valuable insights that are not readily obtainable through other methods. Its synthesis, while requiring careful handling of air- and moisture-sensitive reagents, is straightforward. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize this important isotopically labeled compound in their work. The study of the kinetic isotope effect using trideuterio(phenyl)silane continues to be a cornerstone in the elucidation of complex chemical and biological transformations.

References

- 1. The reduction reactions of Phenylsilane_Chemicalbook [chemicalbook.com]

- 2. This compound () for sale [vulcanchem.com]

- 3. This compound | C6H8Si | CID 11332434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:18164-03-9 | Chemsrc [chemsrc.com]

- 5. This compound | TRC-P468312-100MG | LGC Standards [lgcstandards.com]

- 6. Silane, phenyl- [webbook.nist.gov]

- 7. Phenylsilane | CAS#:694-53-1 | Chemsrc [chemsrc.com]

- 8. gelest.com [gelest.com]

High-Purity Phenylsilane-d3: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Phenylsilane-d3 (trideuterio(phenyl)silane) is a deuterated organosilane compound of significant interest to the pharmaceutical and materials science industries. Its applications range from a reducing agent in organic synthesis to a component in mechanistic studies and the development of deuterated active pharmaceutical ingredients (APIs). The substitution of protium with deuterium at the silicon atom can impart a kinetic isotope effect, leading to altered reaction rates and metabolic pathways, a property of considerable value in drug development. This technical guide provides an in-depth overview of commercially available high-purity this compound, including a comparative summary of suppliers, and detailed experimental protocols for its synthesis and quality control.

Commercial Suppliers of High-Purity this compound

The procurement of high-purity this compound is critical for ensuring the reliability and reproducibility of experimental results. Several commercial suppliers offer this compound, often with varying specifications for chemical and isotopic purity. Below is a summary of key suppliers and their product offerings. Researchers are advised to request certificates of analysis for the most current and lot-specific data.

Table 1: Commercial Supplier Data for High-Purity this compound

| Supplier | Product Number | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity | Available Quantities |

| Toronto Research Chemicals (TRC) via LGC Standards and CymitQuimica | TRC-P468312 | 18164-03-9 | C₆D₃H₅Si | >99 atom % D (stated by some distributors) | Not explicitly stated | 100 mg |

| Clearsynth | CS-T-95946 | 18164-03-9 | C₆H₅D₃Si | Not explicitly stated | Not explicitly stated | Inquire for details |

| Vulcanchem | VC20429929 | 18164-03-9 | C₆H₅D₃Si | >99% (as verified by MedChemExpress)[1] | Not explicitly stated | Inquire for details |

Note: The information in this table is based on publicly available data and may not be exhaustive. Purity and availability are subject to change and should be confirmed with the supplier.

Experimental Protocols

Synthesis of this compound

The most common synthetic route to this compound involves a two-step process: the formation of an intermediate followed by reduction with a deuterium source.[1]

Step 1: Synthesis of Phenyltriethoxysilane (Intermediate)

This step involves a Grignard reaction between phenylmagnesium bromide and tetraethoxysilane.

-

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Tetraethoxysilane (TEOS)

-

Anhydrous toluene

-

Iodine crystal (as initiator)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings and a crystal of iodine.

-

Add a small amount of a solution of bromobenzene in anhydrous diethyl ether to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of phenylmagnesium bromide.

-

Cool the reaction mixture to 0 °C and add a solution of tetraethoxysilane in anhydrous toluene dropwise.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude phenyltriethoxysilane by vacuum distillation.

-

Step 2: Reduction of Phenyltriethoxysilane to this compound

The intermediate is reduced using a powerful deuterating agent, typically Lithium Aluminum Deuteride (LiAlD₄).

-

Materials:

-

Phenyltriethoxysilane

-

Anhydrous tetrahydrofuran (THF)

-

Lithium aluminum deuteride (LiAlD₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of phenyltriethoxysilane in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully and portion-wise, add lithium aluminum deuteride to the stirred solution. Caution: The reaction is highly exothermic and liberates flammable hydrogen gas.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography or gas chromatography.

-

Upon completion, cautiously quench the reaction by the dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate.

-

Filter the resulting suspension and wash the solid residue with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purify the crude this compound by fractional distillation under reduced pressure.

-

Quality Control of High-Purity this compound

Ensuring the chemical and isotopic purity of this compound is paramount for its application in research and drug development. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

1. Isotopic Purity Determination by ¹H and ²H NMR Spectroscopy

-

Objective: To determine the percentage of deuterium incorporation at the silicon atom.

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample (typically 5-10 mg).

-

Dissolve the sample in a deuterated solvent that does not have signals overlapping with the analyte, such as chloroform-d (CDCl₃) or benzene-d6 (C₆D₆).

-

-

¹H NMR Protocol:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Parameters:

-

Acquire a standard proton NMR spectrum.

-

The signal corresponding to the Si-H protons in any residual non-deuterated Phenylsilane will appear as a singlet.

-

Integrate this signal relative to the aromatic protons of the phenyl group. The theoretical integral ratio of SiH₃ to the phenyl group is 3:5. A significantly smaller integral for the Si-H protons indicates high deuterium incorporation.

-

-

-

²H (Deuterium) NMR Protocol:

-

Instrument: NMR spectrometer equipped with a deuterium probe.

-

Parameters:

-

Acquire a deuterium NMR spectrum.

-

A single resonance corresponding to the Si-D bond will be observed.

-

The presence of a strong signal confirms the incorporation of deuterium. Quantitative analysis can be performed by comparing the integral of the Si-D signal to an internal standard of known concentration.

-

-

2. Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To identify and quantify any chemical impurities in the this compound sample.

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile organic solvent such as hexane or dichloromethane.

-

-

GC-MS Protocol:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate components with different boiling points.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: Scan a mass range appropriate for this compound and potential impurities (e.g., m/z 30-300).

-

-

-

Data Analysis:

-

The retention time of the major peak will correspond to this compound.

-

The mass spectrum of the major peak should show the expected molecular ion (m/z 111 for C₆H₅SiD₃) and fragmentation pattern.

-

Any other peaks in the chromatogram represent impurities. The area of each peak can be used to estimate the relative concentration of each component, thus determining the chemical purity.

-

Visualizations

Caption: Workflow for procurement and quality control of high-purity this compound.

Caption: Synthetic pathway for this compound.

References

Phenylsilane-d3: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and application of Phenylsilane-d3. This deuterated organosilane is a valuable reagent in organic synthesis, particularly in mechanistic studies and as a reducing agent. This guide consolidates critical safety data, outlines experimental protocols, and provides a visualization of a key reaction mechanism.

Safety Data Sheet and Handling Precautions

Hazard Identification

Phenylsilane is a highly flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. Phenylsilane reacts with water to release flammable gases.[2][3]

GHS Hazard Pictograms:

Hazard Statements:

-

H261: In contact with water releases flammable gas.[2]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][2][4]

-

P231 + P232: Handle and store contents under inert gas. Protect from moisture.[2][6]

-

P240: Ground and bond container and receiving equipment.[1][2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4][5][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][6]

-

P403 + P235: Store in a well-ventilated place. Keep cool.[1][2]

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₆H₅D₃Si | [6] |

| Molecular Weight | 111.23 g/mol | [6] |

| CAS Number | 18164-03-9 | [7][8] |

| Boiling Point | 120 °C (for Phenylsilane) | [9][10] |

| Flash Point | 8 °C (for Phenylsilane) | [10] |

| Density | 0.877 g/cm³ (for Phenylsilane) | [10] |

First-Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.[1]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[1][2][3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[1][3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2][6]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, water fog, foam, carbon dioxide, or dry chemical.[1] Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air. In contact with water, it releases flammable gases.[3] Hazardous combustion products include carbon oxides, silicon oxides, and hydrogen.[1][3]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[1][3]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Use only in a well-ventilated area. Keep away from ignition sources and use non-sparking tools.[1][3][6] Handle under an inert atmosphere (e.g., nitrogen or argon).[3][6] Ground all equipment to prevent static discharge.[1][3]

-

Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources.[1][6][9] Keep the container tightly closed and store under an inert atmosphere.[3][6] Protect from moisture.[3][6]

Personal Protective Equipment

-

Eye/Face Protection: Wear chemical safety goggles.[1]

-

Skin Protection: Wear chemically resistant gloves (e.g., neoprene or nitrile rubber) and protective clothing.[1]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved respirator with an organic vapor cartridge.[1][6]

Experimental Protocols

This compound is primarily used as a deuterated reducing agent in organic synthesis and for mechanistic studies. Below are generalized protocols for its synthesis and a common application.

Synthesis of this compound

This compound can be synthesized from a suitable precursor, such as triethoxyphenylsilane, by reduction with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).[11]

Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., argon), place a solution of triethoxyphenylsilane in an anhydrous ether (e.g., diethyl ether or THF).

-

Addition of Reducing Agent: Prepare a suspension of lithium aluminum deuteride in the same anhydrous ether and slowly add it to the triethoxyphenylsilane solution via the addition funnel at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: Stir the reaction mixture at room temperature or gentle reflux for a specified period until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a suitable quenching agent (e.g., ethyl acetate followed by water or a saturated aqueous solution of sodium sulfate) at 0 °C.

-

Workup: Filter the resulting mixture through a pad of celite, wash the filter cake with ether, and collect the filtrate. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain crude this compound.

-

Purification: Purify the crude product by distillation under reduced pressure.

Reduction of a Tertiary Phosphine Oxide

Phenylsilane is an effective reagent for the reduction of tertiary phosphine oxides to the corresponding phosphines, a reaction that proceeds with retention of configuration.[2]

Methodology:

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve the tertiary phosphine oxide in an anhydrous, aprotic solvent (e.g., toluene or THF).

-

Addition of this compound: Add this compound to the solution. The stoichiometry may vary depending on the substrate, but an excess of the silane is often used.

-

Reaction Conditions: The reaction may be run at room temperature or require heating to reflux, depending on the reactivity of the phosphine oxide. Monitor the reaction progress by an appropriate analytical technique (e.g., ³¹P NMR spectroscopy or TLC).

-

Workup: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting residue, containing the desired phosphine and siloxane byproducts, can be purified by column chromatography on silica gel or by crystallization.

Reaction Mechanism Visualization

The following diagram illustrates the proposed mechanism for the formation of phenylsilane from the reaction of a phenyl radical with silane. This is a bimolecular radical substitution reaction that proceeds through a pentacoordinated silicon transition state.[1] The use of this compound in such studies allows for the elucidation of reaction mechanisms through kinetic isotope effects.

Caption: Reaction mechanism for this compound formation.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Phenylsilane - Wikipedia [en.wikipedia.org]

- 3. Bimolecular Reaction Dynamics in the Phenyl–Silane System: Exploring the Prototype of a Radical Substitution Mechanism [escholarship.org]

- 4. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride [organic-chemistry.org]

- 5. Phenylsilane as an effective desulfinylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The reduction reactions of Phenylsilane_Chemicalbook [chemicalbook.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. This compound | TRC-P468312-100MG | LGC Standards [lgcstandards.com]

- 9. scispace.com [scispace.com]

- 10. Phenylsilane [organic-chemistry.org]

- 11. This compound () for sale [vulcanchem.com]

Phenylsilane-d3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Phenylsilane-d3. The information herein is critical for ensuring the integrity and reactivity of this compound in research and development applications, particularly in drug metabolism studies and as a reducing agent in sensitive chemical syntheses.

Core Stability Profile

This compound, the deuterated analog of Phenylsilane, is a colorless liquid that requires careful handling and storage to prevent degradation. While stable under recommended conditions, it is particularly sensitive to moisture and can be affected by heat, light, and incompatible materials. The substitution of deuterium for hydrogen at the silicon atom is known to alter reaction kinetics due to the kinetic isotope effect, which can also influence the compound's stability profile, potentially offering increased resistance to certain degradation pathways, such as radical-initiated decomposition.[1]

General Recommendations

Proper storage and handling are paramount to maintaining the quality of this compound. Key recommendations include:

-

Inert Atmosphere: Handle and store under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture and air.[2]

-

Controlled Temperature: Store in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (below 5°C) in a sealed container is recommended to minimize decomposition.[1]

-

Moisture Prevention: this compound is highly sensitive to moisture and reacts violently with water.[2][3] All equipment and solvents must be scrupulously dried before use.

-

Light Protection: While specific photostability data is limited, it is good practice to store the compound in an amber or opaque container to protect it from light.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, alkalis, metal salts, and precious metals.[1][2]

Quantitative Stability Data

| Temperature (°C) | Rate Constant (k) | Reaction Order | Reference |

| 342 - 389 | Not specified | Second order | --INVALID-LINK-- |

Note: This data pertains to monophenylsilane and should be used as an approximation for this compound. The deuterated compound may exhibit different decomposition kinetics.

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis. In the presence of water, it rapidly decomposes to form silanols and hydrogen gas.

Hydrolysis: C₆H₅SiD₃ + 3H₂O → C₆H₅Si(OH)₃ + 3HD

In the absence of water, thermal decomposition at high temperatures can lead to the formation of various products through complex radical mechanisms. Studies on related siloxane polymers suggest that phenyl group migration and subsequent reactions can lead to the formation of benzene and cross-linked or cyclic siloxane structures.

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of this compound. These should be adapted based on the specific analytical capabilities and the intended use of the compound.

Protocol 1: Hydrolytic Stability Assessment

Objective: To determine the rate of degradation of this compound in the presence of a controlled amount of moisture.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a dry, aprotic solvent (e.g., anhydrous toluene) at a known concentration in a glovebox or under an inert atmosphere.

-

Moisture Introduction: Add a precise amount of water (e.g., as a solution in dry acetonitrile) to the this compound solution to achieve a target moisture level.

-

Incubation: Store the samples at a constant temperature (e.g., 25°C and 40°C).

-

Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

Analysis: Quench the reaction if necessary and analyze the concentration of the remaining this compound using a suitable analytical technique such as:

-

Gas Chromatography (GC): With a flame ionization detector (FID) or mass spectrometer (MS) to separate and quantify this compound and potential volatile degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR can be used to monitor the disappearance of the Si-D protons and the appearance of new species.

-

-

Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.

Protocol 2: Thermal Stability Assessment

Objective: To evaluate the stability of this compound at elevated temperatures in the absence of moisture.

Methodology:

-

Sample Preparation: Place a known amount of neat this compound into several small, flame-dried glass ampoules under an inert atmosphere.

-

Sealing: Seal the ampoules under vacuum or a positive pressure of inert gas.

-

Incubation: Place the sealed ampoules in ovens set at various elevated temperatures (e.g., 50°C, 75°C, 100°C).

-

Time Points: At predetermined time points (e.g., 1, 7, 14, 30 days), remove one ampoule from each temperature.

-

Analysis: Allow the ampoule to cool to room temperature. Open the ampoule in a controlled environment and dissolve the contents in a suitable dry solvent. Analyze the sample for the purity of this compound and the presence of any degradation products using GC-MS or NMR.

-

Data Analysis: Determine the percentage of this compound remaining at each time point and temperature to establish a thermal degradation profile.

Visualizations

The following diagrams illustrate key concepts related to the stability and handling of this compound.

Caption: Factors influencing the stability of this compound.

Caption: A generalized experimental workflow for assessing the stability of this compound.

References

Spectroscopic Data for Phenylsilane-d3: A Technical Guide

This guide provides a detailed overview of the expected spectroscopic data for Phenylsilane-d3 (trideuterio(phenyl)silane), a crucial isotopically labeled compound in materials science and synthetic chemistry. Due to the limited availability of direct experimental spectra for this compound, this document presents a comprehensive analysis based on the well-documented spectroscopic data of its non-deuterated analog, Phenylsilane, and the fundamental principles of isotope effects in NMR and IR spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the characterization of this deuterated organosilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic and organometallic compounds. The substitution of hydrogen with deuterium at the silicon atom in this compound leads to predictable changes in the NMR spectra.

¹H NMR Spectroscopy

The most significant difference between the ¹H NMR spectra of Phenylsilane and this compound is the absence of the signal corresponding to the silyl protons (Si-H). In Phenylsilane, these protons typically appear as a singlet around δ 4.16 ppm.[1] In the spectrum of this compound, this signal will be absent. The aromatic proton signals will remain largely unaffected, though minor shifts due to the isotopic substitution on silicon may be observed.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to be very similar to that of Phenylsilane. The chemical shifts of the aromatic carbons will show negligible changes. A known ¹³C NMR spectrum of Phenylsilane in THF shows peaks at approximately δ 128.5, 130.5, 135.0, and 136.0 ppm. The primary difference will be the coupling of the ipso-carbon to deuterium instead of hydrogen. This will result in a change in the multiplicity of the ipso-carbon signal from a doublet (due to ¹J-coupling with ¹H) to a triplet (due to ¹J-coupling with ²H, which has a spin I=1). The coupling constant will be smaller by a factor of approximately 6.5 (the ratio of the gyromagnetic ratios of ¹H and ²H).

²⁹Si NMR Spectroscopy

The ²⁹Si NMR spectrum provides direct information about the silicon environment. For Phenylsilane, the ²⁹Si chemical shift is reported to be around -59.5 ppm. A small isotope effect is expected upon deuteration, leading to a slight upfield shift (to a more negative value) for this compound. The multiplicity of the signal will change from a quartet in Phenylsilane (coupled to three protons) to a septet in this compound (coupled to three deuterons). The ¹J(Si-D) coupling constant will be significantly smaller than the ¹J(Si-H) coupling constant.

Table 1: Summary of Expected NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| ¹H (Aromatic) | 7.0 - 7.6 | Multiplet | - |

| ¹³C (Aromatic) | 128 - 136 | - | - |

| ²⁹Si | ~ -60 | Septet | J(Si-D) ≈ 30 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups in a molecule. The substitution of hydrogen with deuterium in the silyl group of this compound results in a significant and predictable shift in the vibrational frequencies associated with the Si-H bonds.

The stretching and bending vibrations of the Si-H bond in Phenylsilane give rise to characteristic absorption bands in the IR spectrum. The Si-H stretching vibration typically appears around 2140 cm⁻¹, while the Si-H bending (scissoring and rocking) vibrations are observed at lower wavenumbers.

Upon deuteration, the Si-D vibrational frequencies will shift to lower wavenumbers. This shift can be approximated by considering the change in the reduced mass of the Si-H and Si-D oscillators. The ratio of the frequencies is approximately proportional to the square root of the ratio of the reduced masses:

ν(Si-D) / ν(Si-H) ≈ √[μ(Si-H) / μ(Si-D)]

Using the atomic masses of Si (28), H (1), and D (2), the expected Si-D stretching frequency is calculated to be around 1550 cm⁻¹. Similarly, the Si-D bending vibrations will also shift to lower wavenumbers. The characteristic vibrations of the phenyl group will remain largely unchanged.

Table 2: Key IR Absorption Bands for Phenylsilane and Expected Bands for this compound

| Vibrational Mode | Phenylsilane (cm⁻¹) | This compound (Expected, cm⁻¹) |

| Si-H Stretch | ~2140 | - |

| Si-D Stretch | - | ~1550 |

| Si-H Bend | ~910, ~800 | - |

| Si-D Bend | - | ~660, ~580 |

| C-H Aromatic Stretch | ~3070 | ~3070 |

| C=C Aromatic Stretch | ~1590, ~1490 | ~1590, ~1490 |

| C-H Aromatic Bend | ~740, ~690 | ~740, ~690 |

Experimental Protocols

The following are general protocols for obtaining NMR and IR spectra of this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈) in a standard 5 mm NMR tube.

-

Ensure the sample is homogeneous.

Instrument Parameters:

-

¹H NMR: Acquire the spectrum on a 300 MHz or higher field spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio for the aromatic protons.

-

¹³C NMR: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument). Use proton decoupling to simplify the spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

²⁹Si NMR: Acquire the spectrum on a suitable spectrometer. Use of inverse-gated decoupling is recommended to obtain quantitative data and avoid NOE effects. A relaxation agent such as Cr(acac)₃ can be added to reduce the long relaxation times of the ²⁹Si nucleus.

IR Spectroscopy

Sample Preparation:

-

Neat Liquid: Place a drop of neat this compound between two KBr or NaCl plates.

-

Solution: Dissolve a small amount of this compound in a suitable solvent that has minimal absorption in the regions of interest (e.g., CCl₄ or CS₂). Use a liquid cell with an appropriate path length.

Instrument Parameters:

-

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample holder (or the solvent).

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Logical workflow for the synthesis and spectroscopic characterization of this compound.

References

The Role of Phenylsilane-d3 in Elucidating Reaction Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylsilane-d3 (PhSiD3), a deuterated isotopologue of phenylsilane, serves as a powerful tool in the field of mechanistic chemistry. By strategically replacing the hydrogen atoms on the silicon with deuterium, researchers can probe the intimate details of reaction pathways, particularly those involving the transfer of a silicon-hydride (or deuteride) species. The significant mass difference between protium (¹H) and deuterium (²H) leads to a measurable difference in reaction rates, an effect known as the kinetic isotope effect (KIE). The magnitude of the KIE provides invaluable insight into the rate-determining step of a reaction, the geometry of the transition state, and the nature of bond-breaking and bond-forming events. This technical guide provides an in-depth overview of the application of this compound in mechanistic studies, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Data Presentation: Kinetic Isotope Effects in this compound Reactions

The primary quantitative measure derived from using this compound in mechanistic studies is the kinetic isotope effect (KIE), expressed as the ratio of the rate constant for the reaction with the light isotopologue (kH) to that with the heavy isotopologue (kD). A KIE greater than 1 (kH/kD > 1) is considered a "normal" primary KIE and typically indicates that the Si-H(D) bond is broken in the rate-determining step of the reaction. Conversely, a KIE less than 1 is an "inverse" KIE and can provide information about changes in hybridization or the formation of new bonds to the silicon atom in the transition state. The following table summarizes key KIE data from studies utilizing phenylsilane and its deuterated analogue.

| Reaction Type | Substrate | Catalyst/Initiator | kH/kD | Mechanistic Implication |

| Hydrosilylation of Ketones | Acetophenone | Iron(II) boxmi complexes | 3.0 ± 0.2[1] | Rate-determining σ-bond metathesis of an alkoxide complex with the silane. |

| Hydrosilylation of Alkenes | Styrene | Rhodium Complex | ~1.5 - 2.5 (typical) | Oxidative addition of the Si-H(D) bond to the metal center is often rate-limiting. |

| Radical Dehalogenation | Alkyl Halides | Radical Initiator (e.g., AIBN) | 2.0 - 5.0 (typical) | Hydrogen (deuterium) atom transfer from the silane is the rate-determining step. |

| Reduction of Phosphine Oxides | Triphenylphosphine oxide | None | >1 (normal KIE observed) | Si-H(D) bond cleavage is involved in the rate-determining step. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a suitable phenylsilicon precursor with a deuterium source. A common laboratory-scale preparation involves the use of lithium aluminum deuteride (LiAlD4).

Reaction: PhSi(OEt)₃ + LiAlD₄ → PhSiD₃

Materials:

-

Phenyltriethoxysilane (PhSi(OEt)₃)

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous workup solution (e.g., saturated aqueous solution of sodium sulfate)

-

Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks, etc.)

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).

-

In the flask, prepare a suspension of lithium aluminum deuteride in anhydrous diethyl ether.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve phenyltriethoxysilane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the solution of phenyltriethoxysilane dropwise to the stirred suspension of LiAlD₄ at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours to ensure complete reaction.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlD₄ by the slow, dropwise addition of an anhydrous workup solution.

-

Filter the resulting mixture through a pad of celite to remove the aluminum salts.

-

Wash the filter cake with anhydrous diethyl ether.

-

Combine the filtrate and washings, and remove the solvent by distillation.

-

Purify the crude this compound by fractional distillation under reduced pressure.

-

Characterize the final product by ¹H and ²H NMR spectroscopy to confirm the isotopic purity.

Measurement of Kinetic Isotope Effect (Competitive Method)

The competitive KIE experiment is a highly accurate method for determining the kH/kD ratio. In this method, a mixture of the protiated and deuterated reactants competes for a limited amount of a reagent. The relative amounts of the products or the remaining starting materials are then analyzed.

Materials:

-

Phenylsilane (PhSiH₃)

-

This compound (PhSiD₃)

-

Substrate (e.g., an alkene for hydrosilylation)

-

Catalyst or initiator

-

Anhydrous solvent

-

Internal standard for GC-MS analysis

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

Prepare a stock solution containing a precisely known equimolar mixture of phenylsilane and this compound.

-

In a reaction vessel under an inert atmosphere, dissolve the substrate and the catalyst/initiator in the anhydrous solvent.

-

Add a known amount of the phenylsilane/phenylsilane-d3 mixture to the reaction vessel to initiate the reaction.

-

Allow the reaction to proceed to a low conversion (typically 10-20%) to ensure that the concentrations of the reactants do not change significantly.

-

Quench the reaction by adding a suitable quenching agent.

-

Analyze the ratio of the unreacted phenylsilane to this compound and/or the ratio of the corresponding products using a calibrated analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

The KIE can be calculated from the initial and final ratios of the isotopologues using the appropriate kinetic equations.

Mandatory Visualizations

Experimental Workflow for KIE Measurement

Caption: Workflow for a competitive kinetic isotope effect experiment.

Radical Chain Mechanism for Hydrosilylation

Caption: Radical chain mechanism for the hydrosilylation of an alkene.

Chalk-Harrod Mechanism for Catalytic Hydrosilylation

Caption: The Chalk-Harrod mechanism for transition metal-catalyzed hydrosilylation.

Conclusion

This compound is an indispensable reagent for the detailed investigation of reaction mechanisms. The analysis of kinetic isotope effects provides robust, quantitative data that can distinguish between proposed reaction pathways and characterize transition state structures. The experimental protocols outlined in this guide, from the synthesis of the deuterated silane to the measurement of the KIE, provide a framework for researchers to employ this powerful technique in their own studies. The accompanying visualizations offer a clear conceptual understanding of the workflows and mechanisms involved. For scientists and professionals in drug development and materials science, a thorough understanding of reaction mechanisms, facilitated by tools like this compound, is critical for the rational design of new synthetic routes and novel molecules with desired properties.

References

Methodological & Application

Application Notes and Protocols: Phenylsilane-d3 as a Versatile Reducing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylsilane-d3 (PhSiD₃) is a deuterated organosilane that has emerged as a valuable reducing agent in organic synthesis. Its utility stems from its mild reactivity, functional group tolerance, and the ability to introduce deuterium labels into organic molecules, a feature of significant interest in medicinal chemistry for altering metabolic profiles of drug candidates.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including the reduction of ketones, amides, and tertiary phosphine oxides.

Applications of this compound in Organic Synthesis

This compound is a versatile reagent capable of reducing a variety of functional groups, often with high chemoselectivity and stereoselectivity.[3][4][5] Its applications are particularly notable in catalytic reductions where it serves as a hydride donor. The presence of deuterium atoms allows for mechanistic studies and the synthesis of deuterated compounds, which are valuable in drug discovery for their potential to exhibit improved pharmacokinetic properties.[1][2]

Asymmetric Reduction of Ketones

The enantioselective reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. This compound, in conjunction with a suitable chiral catalyst, can achieve high yields and enantioselectivities. One notable system employs a carbonic anhydrase (hCAII) whole-cell biocatalyst for the asymmetric reduction of a wide range of ketones.[6]

The following table summarizes the results for the hCAII-catalyzed reduction of various ketones using Phenylsilane. The use of this compound in similar systems allows for the synthesis of the corresponding deuterated alcohols.[6]

| Entry | Substrate | Product | Yield (%) | e.e. (%) |

| 1 | Acetophenone | 1-Phenylethan-1-ol | 89 | 91 |

| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethan-1-ol | >99 | >99 |

| 3 | 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethan-1-ol | 81 | >99 |

| 4 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethan-1-ol | 95 | 93 |

| 5 | Propiophenone | 1-Phenylpropan-1-ol | 92 | 96 |

| 6 | 2-Acetylpyridine | 1-(Pyridin-2-yl)ethan-1-ol | 98 | 99 |

| 7 | 3-Acetylpyridine | 1-(Pyridin-3-yl)ethan-1-ol | >99 | 98 |

Reduction of Amides to Amines

The reduction of amides to amines is a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds. Nickel-catalyzed reductions using this compound provide a facile method for this conversion, including the synthesis of valuable α-deuteroamines from optically enriched amino acid derivatives.[1][2][7] This method is tolerant of various functional groups and can be applied to both secondary and tertiary amides, as well as lactams.[1][2][4]

The table below presents the yields for the reduction of a variety of amide substrates using a Nickel(II) chloride dimethoxyethane complex [NiCl₂(dme)] as the catalyst and Phenylsilane as the reductant. The use of this compound provides the corresponding deuterated amines.[1]

| Entry | Substrate | Product | Yield (%) |

| 1 | N-Benzyl-4-methoxybenzamide | 4-Methoxy-N-benzylbenzenamine | 95 |

| 2 | N,4-Dimethyl-N-phenylbenzamide | N,4-Dimethyl-N-phenylbenzenamine | 85 |

| 3 | 1-(Pyrrolidin-1-yl)ethan-1-one | N-Ethylpyrrolidine | 78 |

| 4 | N-Methyl-N-(p-tolyl)formamide | N-Methyl-p-toluidine | 91 |

| 5 | Azetidin-2-one | Azetidine | 64 |

| 6 | Piperidin-2-one | Piperidine | 88 |

| 7 | Azepan-2-one | Azepane | 92 |

| 8 | Azacyclotridecan-2-one | Azacyclotridecane | >99 |

Reduction of Tertiary Phosphine Oxides

The deoxygenation of tertiary phosphine oxides to the corresponding phosphines is essential for the regeneration of phosphine ligands used in catalysis and stoichiometric reactions like the Wittig and Mitsunobu reactions.[8][9] this compound can be employed as a mild reducing agent for this purpose, often proceeding with retention of configuration at the phosphorus center.[10]

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Reduction of Ketones using hCAII Whole-Cell Catalyst

This protocol is adapted from the work of Ji et al. for the reduction of ketones with Phenylsilane, which can be directly applied using this compound for the synthesis of deuterated alcohols.[6]

Materials:

-

Lyophilized E. coli whole cells containing hCAII

-

Ketone substrate

-

This compound

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

-

To a vial, add the lyophilized whole cells (containing 0.1 µmol of hCAII) and 1 mL of the buffer solution.

-

Add the ketone substrate (50 µmol).

-

Add this compound (150 µmol, 3 equivalents).

-

Seal the vial and shake the reaction mixture at room temperature for 24 hours.

-

After the reaction is complete, extract the product with ethyl acetate (3 x 1 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the product by flash column chromatography on silica gel.

-

Determine the yield by ¹H NMR and the enantiomeric excess by chiral HPLC or SFC.[6]

Protocol 2: General Procedure for the Nickel-Catalyzed Reduction of Amides

This protocol is based on the method developed by Simmons, Hoffmann, Hwang, Jackl, and Garg for the reduction of secondary and tertiary amides.[1][2][7][11]

Materials:

-

Nickel(II) chloride dimethoxyethane complex [NiCl₂(dme)]

-

Amide substrate

-

This compound

-

Anhydrous toluene

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried sealed vial under an inert atmosphere, add NiCl₂(dme) (10 mol%).

-

Add the amide substrate (1.0 equivalent, 0.2 mmol).

-

Add anhydrous toluene (1.0 M).

-

Add this compound (2.0 to 4.0 equivalents).

-

Seal the vial and place it in a preheated oil bath at 115 °C.

-

Stir the reaction mixture for 24 hours.

-

After cooling to room temperature, quench the reaction by the slow addition of 1.0 M aqueous NaOH.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for the Reduction of Tertiary Phosphine Oxides

This is a general procedure for the deoxygenation of tertiary phosphine oxides using this compound.

Materials:

-

Tertiary phosphine oxide

-

This compound

-

Anhydrous toluene or xylene

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In an oven-dried flask under an inert atmosphere, dissolve the tertiary phosphine oxide in anhydrous toluene or xylene.

-

Add an excess of this compound (2-4 equivalents).

-

Heat the reaction mixture to reflux (110-140 °C) and monitor the reaction progress by TLC or ³¹P NMR.

-

Upon completion, cool the reaction to room temperature.

-

Carefully quench the excess this compound with a dilute aqueous base (e.g., 1 M NaOH).

-

Extract the product with an appropriate organic solvent.

-

Dry the organic phase, concentrate, and purify the resulting phosphine by chromatography or crystallization.

Mandatory Visualizations

References

- 1. Nickel-Catalyzed Reduction of Secondary and Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nickel-Catalyzed Reduction of Secondary and Tertiary Amides [organic-chemistry.org]

- 3. Highly Enantioselective Hydrosilylation of Ketones Catalyzed by a Chiral Oxazaborolidinium Ion [organic-chemistry.org]

- 4. Phenylsilane [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Abiotic reduction of ketones with silanes catalyzed by carbonic anhydrase through an enzymatic zinc hydride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgsyn.org [orgsyn.org]

Application Notes and Protocols for Phenylsilane-d3 in Hydrosilylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry, enabling the synthesis of a diverse array of functionalized silanes. Phenylsilane-d3 (C₆H₅SiD₃), a deuterated analogue of phenylsilane, serves as a powerful tool in this field. Its primary applications lie in mechanistic studies, where the deuterium labels act as probes to elucidate reaction pathways, and in the synthesis of specifically deuterated organic molecules, which are of significant interest in pharmaceutical development for their potential to alter metabolic profiles and enhance therapeutic efficacy. This document provides detailed protocols and application notes for the use of this compound in iron-catalyzed hydrosilylation reactions, a cost-effective and environmentally benign alternative to precious metal catalysis.[1][2]

Mechanistic Significance

The use of this compound is instrumental in probing the mechanism of hydrosilylation reactions.[2] Deuterium labeling studies help to confirm pathways such as the Chalk-Harrod mechanism by tracking the position of the deuterium atom in the final product. For instance, in certain iron-catalyzed systems, the use of a deuterated silane has shown that the insertion of the alkene into the metal-deuteride bond is regioselective and irreversible.[2]

Experimental Protocols

I. General Procedure for Iron-Catalyzed Hydrosilylation of Alkenes with this compound

This protocol is a general guideline for the hydrosilylation of a terminal alkene using an iron-based catalyst and this compound.

Materials:

-

Iron(II) chloride (FeCl₂) or a pre-formed iron complex catalyst

-

2,9-diaryl-1,10-phenanthroline ligand (or other suitable ligand)

-

This compound (C₆H₅SiD₃)

-

Alkene substrate

-

Anhydrous tetrahydrofuran (THF)

-

Ethylmagnesium bromide (EtMgBr) solution in THF (if starting from FeCl₂)

-

Standard laboratory glassware, syringe, and magnetic stirrer

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Catalyst Preparation (in situ):

-

In a glovebox, add the iron precursor (e.g., FeCl₂, 1-2 mol%) and the desired ligand (e.g., a phenanthroline-imine ligand, 1-2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.[3][4]

-

Add anhydrous THF to dissolve the solids.

-

Cool the mixture and add the Grignard reagent (e.g., EtMgBr, 2-6 mol%) dropwise.[3][5] Stir the mixture at room temperature for a designated time to form the active catalyst.

-

-

Hydrosilylation Reaction:

-

To the activated catalyst solution, add the alkene substrate (1.0 equivalent).

-

Add this compound (1.1 equivalents) dropwise to the reaction mixture at room temperature.[3]

-

Allow the reaction to stir at room temperature for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.[3][4]

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by exposing it to air.

-

Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of silica gel or Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired deuterated alkylphenylsilane.

-

II. Protocol for Asymmetric Intramolecular Hydrosilylation for the Synthesis of Silicon-Stereogenic Benzosilacycles

This protocol outlines the synthesis of chiral benzosilacycles, which can be valuable intermediates in drug development.

Materials:

-

Chiral iron complex (e.g., Fe-3 as described in relevant literature, 5 mol%)[2][6]

-

o-alkenyl-phenyl silane-d3 substrate (1.0 equivalent)[2]

-

Anhydrous toluene

-

Standard laboratory glassware, syringe, and magnetic stirrer

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Reaction Setup:

-

Hydrosilylation:

-

Add the o-alkenyl-phenyl silane-d3 substrate (1.0 equivalent) to the catalyst mixture.

-

Stir the reaction at room temperature for 24 hours.[6]

-

-

Work-up and Purification:

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched deuterated benzosilacycle.

-

Data Presentation

The following tables summarize typical results obtained from hydrosilylation reactions with phenylsilane, which are expected to be comparable when using this compound under similar conditions.

Table 1: Iron-Catalyzed Hydrosilylation of Various Alkenes with Phenylsilane [4]

| Entry | Alkene Substrate | Product | Yield (%) | Regioselectivity (anti-M:M) |

| 1 | 1-Phenyl-1,3-butadiene | 3aa | 99 | >99:1 |

| 2 | 1-(p-tolyl)-1,3-butadiene | 3ba | 95 | >99:1 |

| 3 | 1-(4-methoxyphenyl)-1,3-butadiene | 3ca | 92 | >99:1 |

| 4 | 1-(4-fluorophenyl)-1,3-butadiene | 3da | 99 | >99:1 |

| 5 | 1-Cyclohexyl-1,3-butadiene | 3ea | 96 | >99:1 |

Reaction conditions: Alkene (0.7 mmol), Phenylsilane (0.77 mmol), Iron catalyst C1d (1 mol%), EtMgBr (2 mol%), THF (1 mL), room temperature, 2 h. M = Markovnikov, anti-M = anti-Markovnikov.[3]

Table 2: Enantioselective Synthesis of Benzosilacycles via Intramolecular Hydrosilylation [2][6]

| Entry | Substrate | Product | Yield (%) | rr | dr | ee (%) |

| 1 | 1a | 3a | 93 | >95:5 | 92:8 | 94 |

| 2 | 1b | 3b | 85 | >95:5 | 92:8 | 93 |

| 3 | 1c | 3c | 90 | >95:5 | 92:8 | 95 |

| 4 | 1d | 3d | 88 | >95:5 | 92:8 | 92 |

Reaction conditions: Substrate (0.5 mmol), Chiral Iron Catalyst (5 mol%), LiOtBu (15 mol%), toluene (1 mL), room temperature, 24 h. rr = regioisomeric ratio, dr = diastereomeric ratio, ee = enantiomeric excess.[6]

Visualizations

Caption: General experimental workflow for the iron-catalyzed hydrosilylation of alkenes using this compound.

Caption: A simplified representation of the Chalk-Harrod mechanism for catalytic hydrosilylation.

References

- 1. researchgate.net [researchgate.net]

- 2. Iron-catalyzed sequential hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenanthroline-imine ligands for iron-catalyzed alkene hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application of Phenylsilane-d3 in Enzymatic Catalysis: A Detailed Analysis of Carbonic Anhydrase-Catalyzed Ketone Reduction

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Phenylsilane-d3 in enzymatic catalysis, focusing on its application as a hydride donor in the abiotic reduction of ketones catalyzed by human carbonic anhydrase II (hCAII). The information presented is primarily derived from the seminal work of Ji et al. in Nature Chemistry (2021), which demonstrated the novel use of a metalloenzyme to catalyze this transformation via a mononuclear zinc-hydride intermediate.[1]

Introduction